

CAS number and IUPAC name for 4-Chloroquinolin-2-amine

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Compound of Interest

Compound Name: 4-Chloroquinolin-2-amine

CAS No.: 20151-42-2

Cat. No.: B1367748

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An In-depth Technical Guide to **4-Chloroquinolin-2-amine**: A Privileged Scaffold for Modern Drug Discovery

Abstract: **4-Chloroquinolin-2-amine** belongs to the quinoline class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's chemical identity, synthesis, reactivity, and significant applications. We delve into its role as a versatile building block for potent kinase inhibitors, particularly in the context of oncology, and provide validated experimental protocols for its derivatization and biological evaluation. Safety, handling, and mechanistic insights are integrated throughout to offer a field-proven perspective on leveraging this valuable chemical entity in therapeutic agent design.

Chemical Identity and Physicochemical Properties

4-Chloroquinolin-2-amine is a substituted quinoline characterized by an amine group at the C2 position and a chlorine atom at the C4 position. These substitutions create a unique electronic and steric profile, making it a valuable intermediate for further chemical modification.

The nitrogen atom in the quinoline ring, coupled with the electron-withdrawing chlorine, activates the C4 position for nucleophilic substitution, while the amino group at C2 provides a convenient handle for building molecular complexity.

Table 1: Core Identifiers and Properties of **4-Chloroquinolin-2-amine**

Property	Value	Source
IUPAC Name	4-chloroquinolin-2-amine	N/A
CAS Number	100190-30-5	N/A
Molecular Formula	C ₉ H ₇ ClN ₂	[1]
Molecular Weight	178.62 g/mol	[1]
Appearance	Expected to be a solid (Yellow to brown)	[2]
Melting Point	>250 °C (for 2-chloro-4-quinolinamine)	[3]
Boiling Point	~365.8 °C at 760 mmHg (Predicted)	[3]
InChI Key	IFHMCZLKPVRCEK-UHFFFAOYSA-N (for 2-chloro-8-amine isomer)	[4]

Note: Experimental data for the specific 4-chloro-2-amino isomer is limited; some properties are inferred from closely related isomers.

Synthesis and Mechanistic Rationale

The most prevalent and logical strategy for synthesizing 4-aminoquinoline derivatives is through nucleophilic aromatic substitution (S_NAr) on a corresponding 4-chloroquinoline precursor.[5] This approach is highly effective due to the inherent electronic properties of the quinoline ring system.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (S_NAr)

The synthesis typically starts from a readily available dichloroquinoline, such as 2,4-dichloroquinoline. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective substitution. The C4 position is generally more reactive towards nucleophiles than the C2 position.

Reaction Scheme: 2,4-dichloroquinoline + NH₃ (or an ammonia equivalent) → **4-Chloroquinolin-2-amine**

Causality Behind Experimental Choices:

- **Starting Material:** 2,4-dichloroquinoline is an ideal precursor. The two chlorine atoms are activated for substitution by the ring nitrogen.
- **Nucleophile:** Ammonia or a protected amine is used. The reaction often requires elevated temperatures and pressure, or the use of a solvent like dimethyl sulfoxide (DMSO) or ethanol, to proceed at a reasonable rate.^[5]
- **Regioselectivity:** The greater reactivity at C4 means that under carefully controlled conditions, the amino group can be selectively introduced at the C2 position while retaining the chlorine at C4, though the alternative substitution to yield 2-chloroquinolin-4-amine is also a common outcome depending on conditions. The synthesis of many 4-aminoquinoline derivatives involves the displacement of the 4-chloro substituent by various amines.^{[6][7]}

Applications in Medicinal Chemistry and Drug Discovery

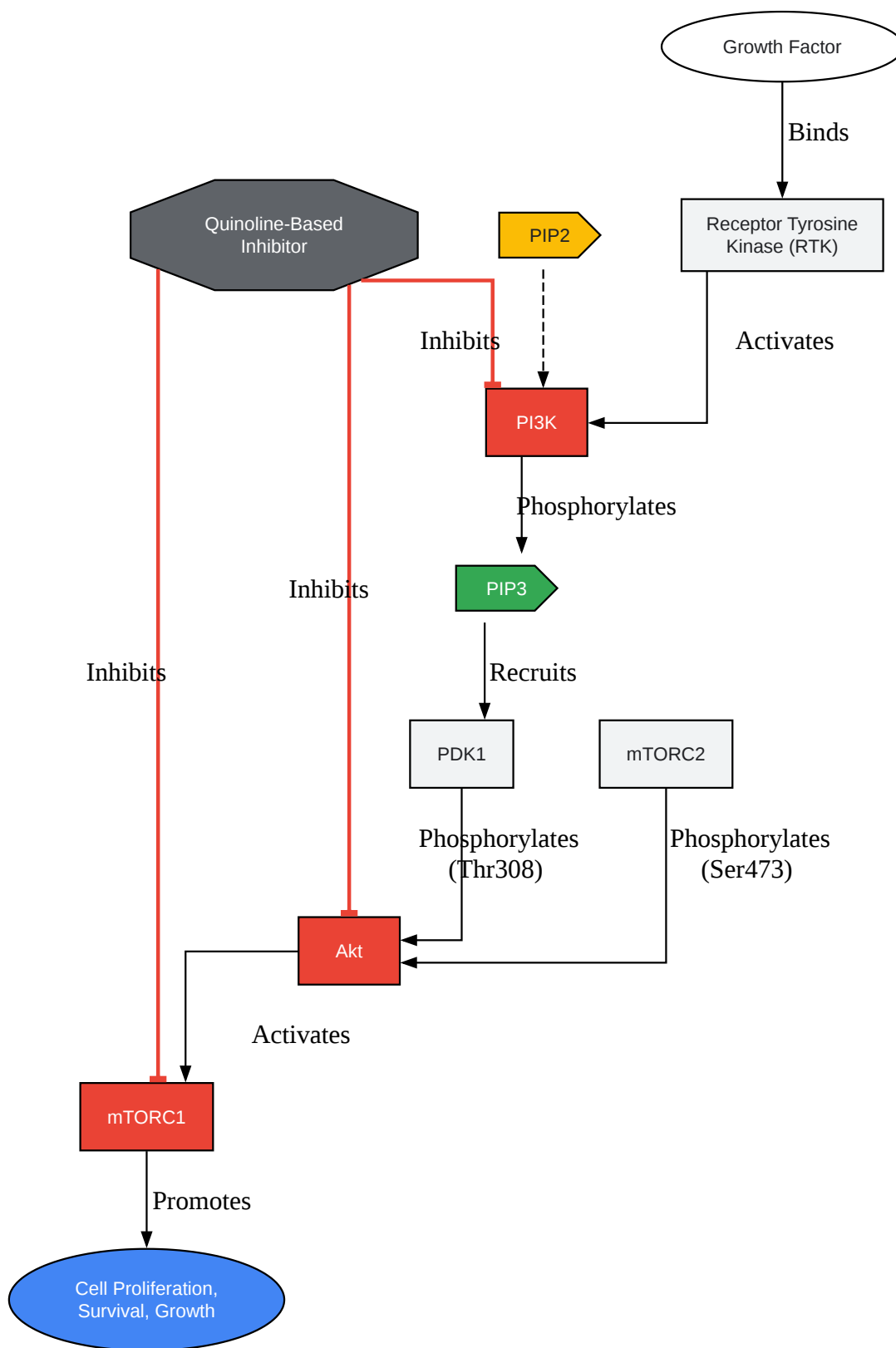
The 4-aminoquinoline scaffold is a cornerstone of modern medicinal chemistry, found in drugs with a vast range of therapeutic applications.^[6] The presence of a reactive chlorine "handle" and a modifiable amino group makes **4-Chloroquinolin-2-amine** a powerful intermediate for creating libraries of novel compounds.

A Scaffold for Kinase Inhibitor Development

Kinase inhibitors are a major class of targeted cancer therapies. The quinoline core can effectively mimic the adenine region of ATP, allowing its derivatives to function as competitive inhibitors at the ATP-binding site of various kinases.[8] The 2-amino group serves as a critical attachment point for side chains designed to interact with specific amino acid residues in the kinase domain, thereby enhancing potency and selectivity.[8]

Dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many cancers, making it a high-value target for drug development.[8] **4-Chloroquinolin-2-amine** provides an excellent starting point for designing inhibitors that target key kinases within this pathway, such as PI3K, Akt, or mTOR.

Diagram: PI3K/Akt/mTOR Signaling Pathway



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Caption: The PI3K/Akt/mTOR pathway, a key regulator of cell growth and survival frequently dysregulated in cancer.

Anticancer and Antimicrobial Potential

The 7-chloro-4-aminoquinoline framework is central to the antimalarial drug chloroquine and has been extensively investigated for anticancer properties.[9][10] Derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines, including breast, lung, and colorectal cancers.[6][11] Hybrid molecules incorporating the 7-chloroquinoline core with other pharmacologically active moieties, such as benzimidazoles or pyrazolines, have yielded compounds with potent antiproliferative activity.[9][10] This body of evidence strongly supports the exploration of **4-Chloroquinolin-2-amine** derivatives as potential anticancer agents.

Key Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and evaluation of novel derivatives based on the **4-Chloroquinolin-2-amine** scaffold.

Protocol: Synthesis of an N-Aryl-4-chloroquinolin-2-amine Derivative

This protocol describes a representative SNAr reaction to couple an aniline derivative to the C4 position of a related 2-amino-4-chloroquinoline, a common strategy for building diversity.

- **Reagent Preparation:** In a sealed reaction vessel, dissolve 1.0 equivalent of 2-amino-4-chloroquinoline and 1.2 equivalents of the desired substituted aniline in anhydrous DMSO.
- **Catalysis:** Add a catalytic amount of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., Xantphos) if employing a Buchwald-Hartwig or similar cross-coupling reaction, which is a modern alternative to classical SNAr. For a traditional SNAr, an acid catalyst or high temperature may be sufficient.[5]
- **Reaction:** Degas the mixture by bubbling argon through it for 10 minutes. Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.

- **Monitoring:** Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water. Extract the aqueous layer three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel.
- **Characterization:** Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the antiproliferative effect of synthesized compounds against human cancer cell lines.[8]

- **Cell Culture:** Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 μL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 μM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plates for 48-72 hours.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Diagram: Experimental Workflow



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Caption: A streamlined workflow from scaffold to hit compound identification.

Safety, Handling, and Storage

As a chloro-amino aromatic heterocycle, **4-Chloroquinolin-2-amine** and its derivatives should be handled with appropriate caution.

- Hazard Classification: Harmful if swallowed (Acute Toxicity, Oral), causes skin and serious eye irritation, and may cause respiratory irritation.[3][4]
- Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[12]
- Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[2]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[13]

Conclusion

4-Chloroquinolin-2-amine represents a high-potential scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the proven track record of the broader 4-aminoquinoline class in medicine provide a solid foundation for its use in modern drug discovery campaigns. With established protocols for derivatization and biological screening, this compound serves as a valuable starting point for researchers aiming to design next-generation targeted therapies, particularly in the field of oncology.

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